molecular formula C9H9BrN2O4 B112956 N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide CAS No. 7357-66-6

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B112956
CAS No.: 7357-66-6
M. Wt: 289.08 g/mol
InChI Key: WFVRYIASUVEKMY-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methoxy-2-nitroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), bases (sodium hydroxide, potassium carbonate).

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (ethanol, methanol).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products Formed

    Substitution: N-(5-Substituted-4-methoxy-2-nitrophenyl)acetamide derivatives.

    Reduction: N-(5-Bromo-4-methoxy-2-aminophenyl)acetamide.

    Oxidation: N-(5-Bromo-4-hydroxy-2-nitrophenyl)acetamide or N-(5-Bromo-4-formyl-2-nitrophenyl)acetamide.

Scientific Research Applications

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of functional groups like the nitro and bromine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxy-2-nitrophenyl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.

    N-(5-Bromo-2-nitrophenyl)acetamide:

    N-(5-Bromo-4-methoxyphenyl)acetamide: Lacks the nitro group, which can alter its chemical reactivity and biological interactions.

Uniqueness

N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of bromine, methoxy, and nitro groups on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRYIASUVEKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284600
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7357-66-6
Record name 7357-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37989
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40284600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cold (5° C.) solution of 3.36 g (13.8 mmol) of 2-Bromo-4-acetaminoanisole in 5 mL of acetic anhydride and 10 mL of acetic acid, was added dropwise 0.9 mL (13.8 mmol) of concentrate nitric acid. The resulting solution was stirred at 5° C. for 3 h, poured into 90 mL of water, stirred, and filtered to collect the solid (the desired product). The solid was washed twice with cold water, dried under vacuo at 100° C., crystallized from chloroform to give 3.26 g (82% yield) of pure compound 6. 1H NMR (CDCl3) δ 10.2 (s, 1 H, NH), 9.09 (s, 1 H), 7.67 (s, 1 H), 3.95 (s, 3 H, OMe), 2.28 (s, 3 H, CH3).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step Two
Yield
82%

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